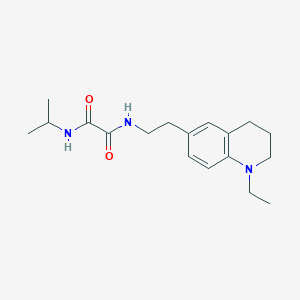

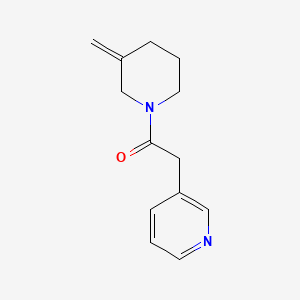

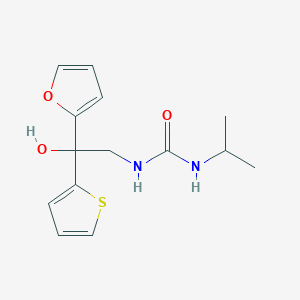

![molecular formula C18H14N2O3S B2517672 N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421463-95-7](/img/structure/B2517672.png)

N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various techniques. These studies have revealed important structure-activity relationships of the new benzothiazole derivatives .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through a variety of chemical reactions. For example, Sahoo and co-workers synthesized a variety of new analogues by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction under conventional heating and improved microwave irradiations .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives vary depending on the specific compound. For example, some benzothiazole derivatives are highly soluble in water and other polar solvents .Scientific Research Applications

Anti-Tubercular Activity

The synthesis of benzothiazole-based anti-tubercular compounds has seen recent advancements . Researchers have explored the inhibitory effects of these molecules against Mycobacterium tuberculosis . The newly synthesized derivatives demonstrated promising inhibition potency. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, were employed to create these compounds. Additionally, molecular docking studies against the target enzyme DprE1 aimed to identify potent inhibitors with enhanced anti-tubercular activity.

Anticancer Properties

Novel 2-(4-benzothiazol-5-yl)phenylamino-1,3-thiazole derivatives have been investigated for their anticancer activity . These compounds show promise in inhibiting cancer cell growth. Further studies explore their mechanism of action and potential as therapeutic agents.

Rheumatic and Arthritic Treatment

Benzo[d][1,3]dioxole-5-yl-2-(6-methoxynaphthalen-2-yl)propanoic acid: is used for treating rheumatic conditions, rheumatoid arthritis, and osteoarthritis . Its anti-inflammatory properties make it relevant in managing joint-related disorders.

Cytotoxicity Against Tumor Cells

Certain [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibit cytotoxic effects on human tumor cell lines, including prostate cancer . These compounds hold promise as potential chemotherapeutic agents.

Mechanism of Action

Target of Action

The primary target of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown potent inhibitory activity against this bacterium .

Mode of Action

N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide interacts with its target by binding to the DprE1 enzyme . This enzyme is crucial for the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts cell wall synthesis, leading to the death of the bacterium .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, it prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the pathway leads to the death of the bacterium .

Pharmacokinetics

They are metabolized by the liver and excreted through the kidneys .

Result of Action

The result of the action of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the synthesis of the bacterial cell wall, the compound causes the death of the bacterium, thereby exerting its anti-tubercular effect .

Action Environment

The action of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the pH of the environment, as this can impact the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or lipids, can also influence the compound’s action by interacting with it or altering its distribution within the body .

properties

IUPAC Name |

N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c21-17(13-4-5-15-16(9-13)23-11-22-15)20-10-12-2-1-3-14(8-12)18-19-6-7-24-18/h1-9H,10-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOZGRDAWGRARZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=CC=C3)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2517589.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopentane-1-carboxylic acid](/img/structure/B2517597.png)

![N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2517600.png)

![N'-(2,5-Difluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2517607.png)

![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2517611.png)